molecular formula C21H22N4O2 B2558736 1-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline CAS No. 2380010-77-3

1-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline

Cat. No.: B2558736
CAS No.: 2380010-77-3
M. Wt: 362.433
InChI Key: QKKWFZYMTKMTEB-UHFFFAOYSA-N
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Description

1-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline is a complex organic compound that features a unique combination of functional groups, including a pyridazine ring, a piperidine ring, and an isoquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor signaling by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline is unique due to the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

isoquinolin-1-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-15-6-7-19(24-23-15)27-14-16-9-12-25(13-10-16)21(26)20-18-5-3-2-4-17(18)8-11-22-20/h2-8,11,16H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKWFZYMTKMTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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